3-(2-Methoxyethoxy)-4-methylphenol
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Overview
Description
3-(2-Methoxyethoxy)-4-methylphenol is an organic compound with a phenolic structure It is characterized by the presence of a methoxyethoxy group attached to the benzene ring, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-4-methylphenol typically involves the reaction of 4-methylphenol (p-cresol) with 2-methoxyethanol in the presence of an acid catalyst. The reaction proceeds through an etherification process, where the hydroxyl group of p-cresol reacts with the methoxyethanol to form the desired product. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and using a strong acid such as sulfuric acid or hydrochloric acid as the catalyst .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyethoxy)-4-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-4-methylphenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors or signaling molecules
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A glycol ether with similar structural features but different functional properties.
4-Methylphenol (p-Cresol): The parent compound of 3-(2-Methoxyethoxy)-4-methylphenol, lacking the methoxyethoxy group.
2-Methoxyethanol: A simpler ether with a single methoxy group attached to the ethylene glycol chain .
Uniqueness
This compound is unique due to the presence of both a methoxyethoxy group and a methyl group on the phenolic ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
IUPAC Name |
3-(2-methoxyethoxy)-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAAFOCBCCFILQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)O)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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